molecular formula C13H13FN2OS B2915079 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide CAS No. 308298-79-5

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide

Cat. No. B2915079
CAS RN: 308298-79-5
M. Wt: 264.32
InChI Key: ZPFLSPBYGZXWKJ-UHFFFAOYSA-N
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Description

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide” is a chemical compound with the molecular formula C10H12FNO . It is related to a class of compounds known as thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide” can be analyzed using various techniques such as FTIR, 1H and 13C NMR, and MS . The structure can also be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .


Physical And Chemical Properties Analysis

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide” is a solid compound . Its molecular weight is 181.2068 .

Scientific Research Applications

Synthesis and Characterization

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide and related compounds have been synthesized through various chemical reactions, demonstrating the chemical flexibility and potential for creating diverse derivatives with potential biological activities. For instance, the synthesis and characterization of related thiazole derivatives have been extensively studied, revealing insights into their molecular structure through spectral analysis (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial Activity

Some derivatives of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide have been evaluated for antimicrobial activity. For example, research has shown that certain thiazole and thiadiazole derivatives exhibit moderate antimicrobial properties, suggesting potential applications in addressing microbial infections (Farag, Kheder, & Mabkhot, 2009).

Anticancer and Antiviral Properties

There is interest in the anticancer and antiviral applications of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide derivatives. Studies have synthesized novel flurbiprofen hydrazide derivatives, showing that some compounds exhibit inhibitory effects on hepatitis C virus NS5B polymerase and select human cancer cell lines, indicating potential therapeutic uses in viral infections and cancer (Çıkla et al., 2013).

Enzyme Inhibition

The enzyme inhibition capacity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide derivatives has also been explored. For example, certain compounds have been identified as potent inhibitors of the CDK2 enzyme, a critical regulator of cell cycle progression, offering insights into potential cancer therapeutic strategies (Vulpetti et al., 2006).

Luminescence and Fluorescence

Research into the luminescent properties of benzothiazole derivatives, including those structurally related to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide, has shown potential applications in white light emission technologies. These studies suggest the feasibility of utilizing these compounds in developing new materials for optoelectronic devices (Lu et al., 2017).

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c1-2-3-12(17)16-13-15-11(8-18-13)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFLSPBYGZXWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide

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